1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro-
Overview
Description
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- is a synthetic organic compound belonging to the isoquinolinedione family This compound is characterized by the presence of a nitro group at the 7th position and two methyl groups at the 4th position on the isoquinolinedione ring
Preparation Methods
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4,4-dimethyl-1,3(2H,4H)-isoquinolinedione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, amino derivatives, and substituted isoquinolinediones.
Scientific Research Applications
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- can be compared with other isoquinolinedione derivatives, such as:
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-: Lacks the nitro group, which may result in different biological activities and reactivity.
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-5-nitro-: The nitro group at the 5th position may lead to variations in chemical reactivity and biological properties.
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-6-nitro-: Similar to the 7-nitro derivative but with potential differences in electronic and steric effects.
The uniqueness of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- lies in its specific substitution pattern, which influences its chemical behavior and biological activity.
Properties
IUPAC Name |
4,4-dimethyl-7-nitroisoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-11(2)8-4-3-6(13(16)17)5-7(8)9(14)12-10(11)15/h3-5H,1-2H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRTYXJAHMLEJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446496 | |
Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14576-21-7 | |
Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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